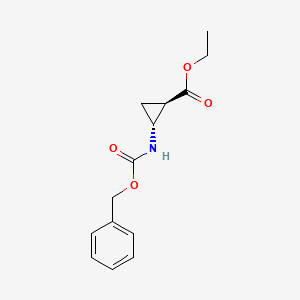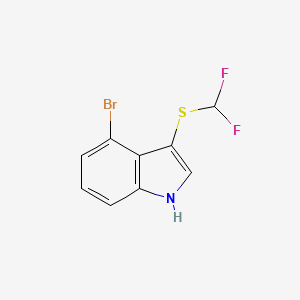![molecular formula C11H20N2O B12854360 1-(cis-Hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)-3-methylbutan-1-one](/img/structure/B12854360.png)
1-(cis-Hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)-3-methylbutan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(cis-Hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)-3-methylbutan-1-one is a complex organic compound belonging to the class of polyfunctional hexahydropyrrolo[3,4-b]pyrroles.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(cis-Hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)-3-methylbutan-1-one can be achieved through a highly chemo- and stereoselective reaction involving the cyclization of N-arylbromomaleimides with aminocrotonic acid esters. This process is a Hantzsch-type domino reaction that includes initial nucleophilic C-addition or substitution followed by intramolecular nucleophilic addition .
Industrial Production Methods
Industrial production methods for this compound typically involve multistage synthesis processes. These processes often start with the preparation of N-alkenyl tethered aldehydes, which are then subjected to intramolecular cyclization with α-amino acids via the formation of azomethine ylides .
Chemical Reactions Analysis
Types of Reactions
1-(cis-Hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)-3-methylbutan-1-one undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include bromomaleimides, aminocrotonic acid esters, and azomethine ylides. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels .
Major Products Formed
Scientific Research Applications
1-(cis-Hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)-3-methylbutan-1-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of optoelectronic materials and pigments
Mechanism of Action
The mechanism of action of 1-(cis-Hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)-3-methylbutan-1-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of protein methyltransferases and glycosyltransferases, as well as modulation of serotonin receptors and integrin VLA-4 .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other derivatives of hexahydropyrrolo[3,4-b]pyrroles, such as:
Benzothiazones: Known for their potent anti-tuberculosis activity.
Fluoroquinolones: Structural analogs with antibacterial properties.
Uniqueness
1-(cis-Hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)-3-methylbutan-1-one is unique due to its specific chemical structure and the resulting biological activities.
Properties
Molecular Formula |
C11H20N2O |
|---|---|
Molecular Weight |
196.29 g/mol |
IUPAC Name |
1-[(3aS,6aS)-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrol-1-yl]-3-methylbutan-1-one |
InChI |
InChI=1S/C11H20N2O/c1-8(2)5-11(14)13-4-3-9-6-12-7-10(9)13/h8-10,12H,3-7H2,1-2H3/t9-,10+/m0/s1 |
InChI Key |
FRQRNEZQUIXODZ-VHSXEESVSA-N |
Isomeric SMILES |
CC(C)CC(=O)N1CC[C@@H]2[C@H]1CNC2 |
Canonical SMILES |
CC(C)CC(=O)N1CCC2C1CNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(4-Ethoxy-phenyl)-3H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B12854278.png)
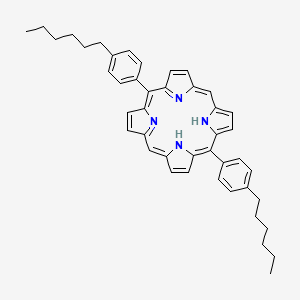
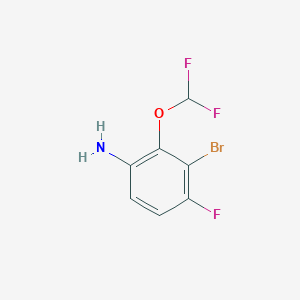
![tert-butyl 7-fluoro-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate](/img/structure/B12854297.png)

![Ethyl 6-hydroxy-2-methylpyrano[3,2-b]pyrrole-3-carboxylate](/img/structure/B12854304.png)
![(2R,3R,4S,5R)-2-[2-amino-6-(3-methylbut-3-enylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12854307.png)
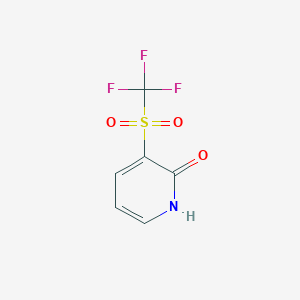
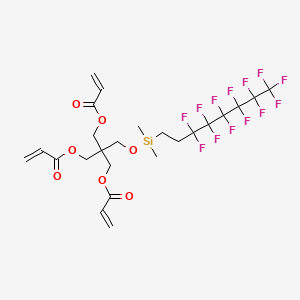
![1-[4'-(Trifluoromethyl)[1,1'-biphenyl]-2-yl] ethanone](/img/structure/B12854312.png)
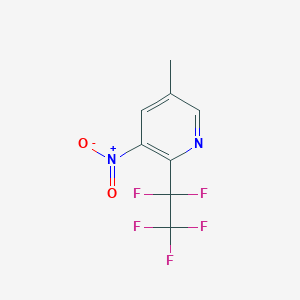
![tert-Butyl N-[(2R,3S)-2-(aminomethyl)-1-[(2,4-dimethoxyphenyl)methyl]-4-oxo-azetidin-3-yl]carbamate](/img/structure/B12854331.png)
